

Spectroscopic Analysis of Disiloxane: A Technical Guide

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Compound of Interest

Compound Name: *Disiloxane*

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Introduction

Disiloxane ($\text{H}_3\text{SiOSiH}_3$) is the simplest acyclic siloxane and serves as a fundamental model compound for understanding the spectroscopic and structural properties of the ubiquitous Si-O-Si linkage found in silicones and silicate materials. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for **disiloxane**. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For **disiloxane**, ^1H and ^{29}Si NMR are particularly informative.

^1H NMR Spectroscopy

The proton NMR spectrum of **disiloxane** is characterized by a single resonance due to the chemical equivalence of the six protons. The chemical shift and key coupling constants are summarized below.

Parameter	Value	Reference
Chemical Shift (δ)	4.65 ppm	[1]
$J(^1\text{H}, ^{29}\text{Si})$	-221.8 Hz	[1]
$J(^3\text{H}, ^{29}\text{Si})$	-2.4 Hz	[1]

^{29}Si NMR Spectroscopy

The silicon-29 NMR spectrum provides direct insight into the silicon environment. Acyclic **disiloxanes** typically exhibit chemical shifts in the range of 6-10 ppm.[2] For instance, the well-studied derivative hexamethyldisiloxane ($\text{Me}_3\text{SiOSiMe}_3$) shows a ^{29}Si chemical shift of 6.86 ppm.[2]

Compound	Chemical Shift (δ)
Acyclic Disiloxanes	6 - 10 ppm
Hexamethyldisiloxane	6.86 ppm

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The analysis of these spectra for **disiloxane** has been crucial in determining its molecular structure and symmetry. Vibrational analysis suggests that **disiloxane** possesses D_{3d} point-group symmetry, indicating a linear or nearly linear Si-O-Si bond angle.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of gaseous **disiloxane** reveals several fundamental absorption bands. The antisymmetric Si-O-Si stretching vibration is a particularly strong and characteristic feature.

Wavenumber (cm ⁻¹)	Vibrational Mode	Symmetry	Reference
2183	SiH ₃ asymmetric stretch	Perpendicular	[3]
2169	SiH ₃ symmetric stretch	Parallel	[3]
1107	Si-O-Si antisymmetric stretch	Parallel	[3]
957	SiH ₃ symmetric deformation	Parallel	[3]
957	SiH ₃ asymmetric deformation	Perpendicular	[3]
764	SiH ₃ rock	Perpendicular	[3]

In the far-infrared region, a broad band with multiple maxima between 56.4 and 100 cm⁻¹ has been observed and interpreted as mixed vibrational and rotational transitions of a quasilinear molecule.[5] For general R₃SiOSiR₃ **disiloxanes**, the strong Si-O-Si stretching band is typically found in the 1040-1080 cm⁻¹ range.[6]

Raman Spectroscopy

The Raman spectrum of liquid **disiloxane** provides complementary information to the IR data, particularly for vibrations that are Raman-active but IR-inactive.

Wavenumber (cm ⁻¹)	Vibrational Mode	Appearance	Reference
2174	SiH ₃ symmetric stretch	Sharp	[3]
2174	SiH ₃ asymmetric stretch	Diffuse	[3]
1009	Si-O-Si symmetric stretch	Sharp	[3]
947	SiH ₃ asymmetric deformation	Diffuse	[3]
716	SiH ₃ rock	Diffuse	[3]
606	SiH ₃ symmetric deformation	Sharp	[3]

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data can vary. However, a general workflow is outlined below.

Sample Preparation

Disiloxane can be synthesized by the hydrolysis of chlorosilane.[3] For spectroscopic measurements, samples are typically prepared in the appropriate state (gas, liquid, or in solution). For instance, IR spectra are often recorded on gaseous samples, while Raman spectra are commonly obtained from liquid samples.[3] For NMR, the sample is dissolved in a suitable deuterated solvent.

Data Acquisition

- NMR: ¹H and ²⁹Si NMR spectra are recorded on a high-resolution NMR spectrometer.
- IR: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Gas cells with appropriate path lengths are used for gaseous samples.

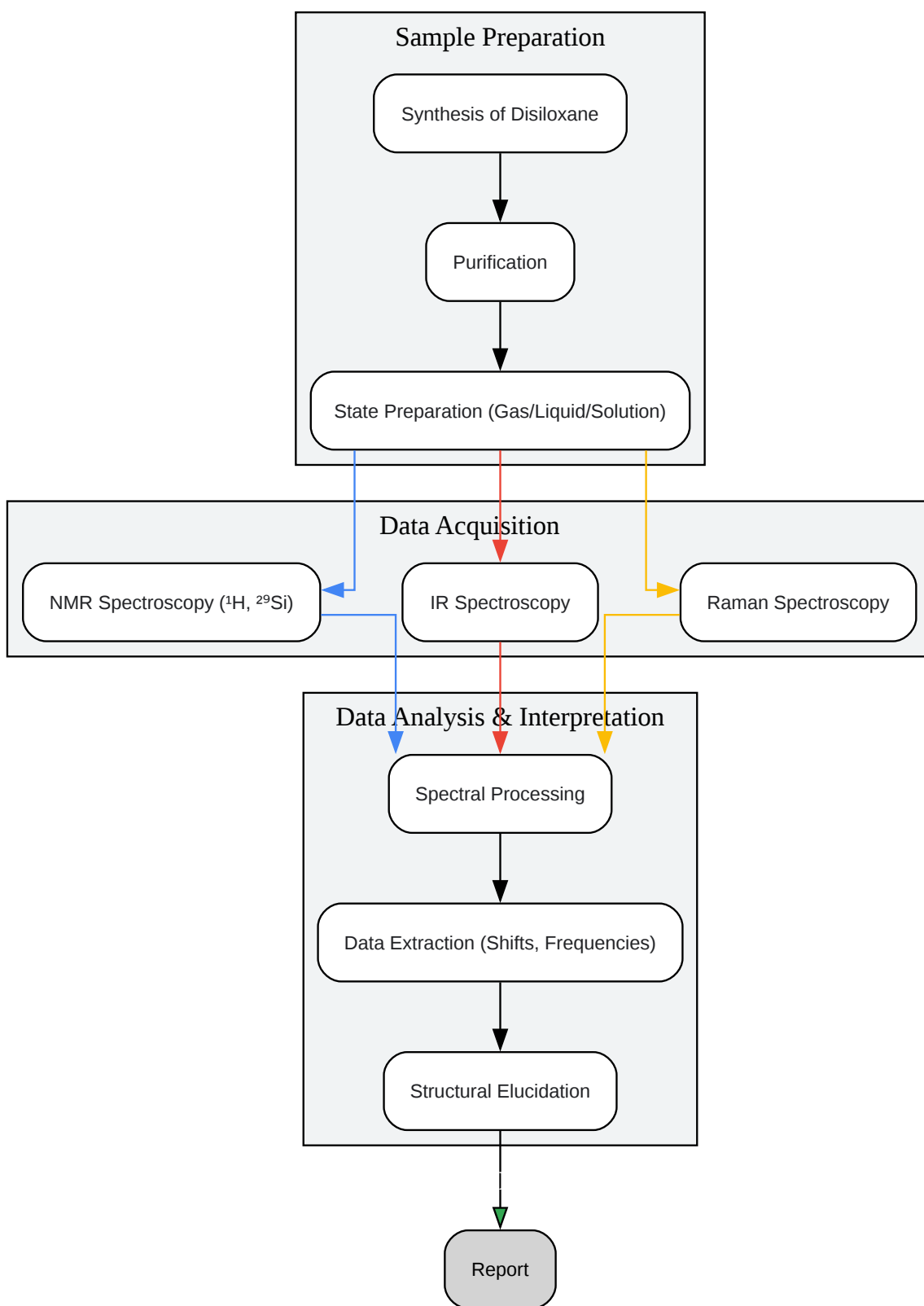
- Raman: Raman spectra are acquired using a Raman spectrometer, often with laser excitation.

Data Analysis

The acquired spectra are processed and analyzed to determine chemical shifts, coupling constants, and vibrational frequencies. These data are then interpreted to elucidate the molecular structure, symmetry, and bonding characteristics of **disiloxane**.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like **disiloxane**.



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Caption: General workflow for the spectroscopic analysis of **disiloxane**.

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